4-(3-Cyanophenyl)nicotinic acid

Vue d'ensemble

Description

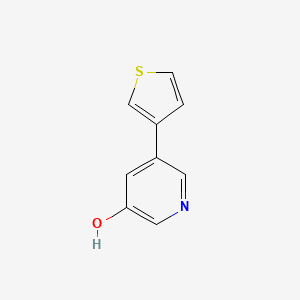

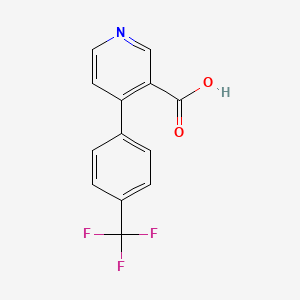

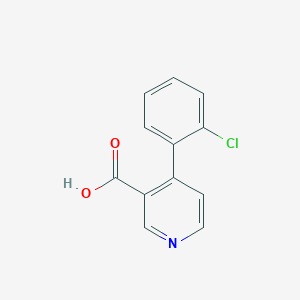

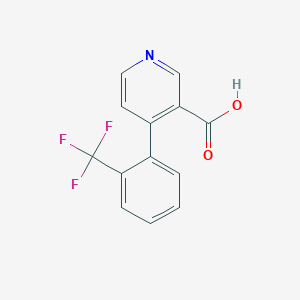

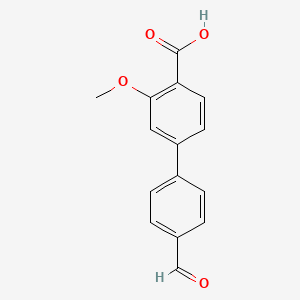

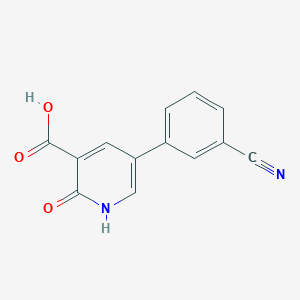

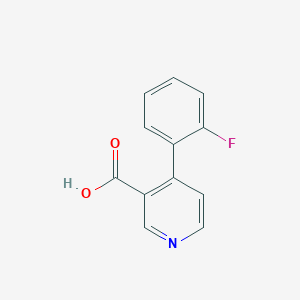

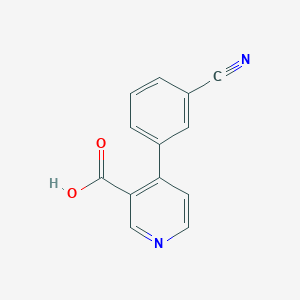

4-(3-Cyanophenyl)nicotinic acid, also known as Nicotinic acid, 4-cyanophenyl ester, is a chemical compound with the molecular formula C13H8N2O2 . It appears as an off-white to light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps. In one study, newly designed nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) . Another study discussed the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 224.2148 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, one study discussed the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines via pyridine C3-arylation of nicotinic acids . Another study mentioned the use of cyanoacetohydrazides for the preparation of heterocycles .Mécanisme D'action

Target of Action

The primary target of 4-(3-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in various physiological processes, including neurotransmission .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of nicotinic acid and nicotinamide, which are precursors of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, it can be inferred from studies on nicotine and nicotinic acid. Nicotine’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). It is well absorbed through the skin, lungs, and gastrointestinal tract, and is widely distributed throughout the body . Metabolism of nicotine primarily occurs in the liver, and its metabolites are excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotine and nicotinic acid. These effects include the stimulation of nAChRs, leading to increased neuronal excitability and altered cell signaling . Additionally, the compound’s role in the metabolism of NAD+ and NADP+ may influence various metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and reactivity .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(3-Cyanophenyl)nicotinic acid in lab experiments include its high yield of synthesis, low toxicity, and broad pharmacological activities. However, its limitations include its poor solubility in water, which can hinder its bioavailability and efficacy.

Orientations Futures

Several future directions can be explored to further understand the potential applications of 4-(3-Cyanophenyl)nicotinic acid. These include:

1. Investigating its pharmacokinetics and pharmacodynamics to optimize its dosage and administration routes.

2. Studying its structure-activity relationship to design more potent and selective analogs.

3. Exploring its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.

4. Investigating its potential as a modulator of the gut microbiota, which plays a crucial role in several physiological and pathological processes.

5. Studying its potential as a tool for chemical biology, such as in the development of biosensors and imaging agents.

In conclusion, this compound is a promising chemical compound that exhibits broad pharmacological activities and potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Applications De Recherche Scientifique

4-(3-Cyanophenyl)nicotinic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit promising pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects. Moreover, it has been reported to act as an agonist of the G-protein-coupled receptor 35 (GPR35), which plays a crucial role in several physiological and pathological processes.

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)11-4-5-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIDHUKMNPNJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692423 | |

| Record name | 4-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261972-71-7 | |

| Record name | 4-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.